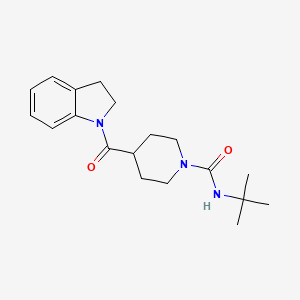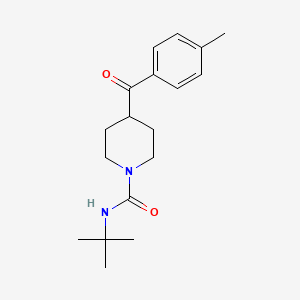
N-tert-butyl-4-(2,3-dihydroindole-1-carbonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-4-(2,3-dihydroindole-1-carbonyl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and structural versatility . This compound features a tert-butyl group, a dihydroindole moiety, and a piperidine carboxamide group, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2,3-dihydroindole-1-carbonyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(2,3-dihydroindole-1-carbonyl)piperidine-1-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .
Scientific Research Applications
N-tert-butyl-4-(2,3-dihydroindole-1-carbonyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive indole moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(2,3-dihydroindole-1-carbonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Oxindole derivatives: Compounds with an oxidized indole ring, showing diverse biological activities.
Uniqueness
N-tert-butyl-4-(2,3-dihydroindole-1-carbonyl)piperidine-1-carboxamide is unique due to its combination of a tert-butyl group, dihydroindole moiety, and piperidine carboxamide group. This structural complexity provides a wide range of chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-tert-butyl-4-(2,3-dihydroindole-1-carbonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)20-18(24)21-11-8-15(9-12-21)17(23)22-13-10-14-6-4-5-7-16(14)22/h4-7,15H,8-13H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDKHCOVYWANNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-acetamido-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7142829.png)
![3-methoxy-N-[2-(7-oxabicyclo[2.2.1]heptan-2-ylamino)-2-oxoethyl]benzamide](/img/structure/B7142832.png)
![N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7142841.png)
![1-[2-(3-methylpyrazol-1-yl)phenyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7142847.png)
![1-N-[2-(3-methylpyrazol-1-yl)phenyl]-3-N-propylpiperidine-1,3-dicarboxamide](/img/structure/B7142851.png)
![2-methyl-N-[2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]ethyl]propanamide](/img/structure/B7142856.png)
![N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide](/img/structure/B7142863.png)
![N-[(6-methoxypyridin-2-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide](/img/structure/B7142883.png)
![4-(2,4-difluorophenoxy)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidine-1-carboxamide](/img/structure/B7142885.png)
![1-(4-Methylsulfonylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7142888.png)

![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(3-phenylpropanoyl)-1,4-diazepane-1-carboxamide](/img/structure/B7142903.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole-2-carboxamide](/img/structure/B7142910.png)
![5-Methyl-4-[[2-(2-propan-2-yloxyphenyl)acetyl]amino]thiophene-2-carboxamide](/img/structure/B7142919.png)
